Salicylaldehyde (3-hydroxy-2-naphthoyl)hydrazone

Description

Overview of Hydrazone Scaffolds in Chemical Research

Hydrazones are a significant class of organic compounds characterized by the structure R1R2C=N-NH2. They are typically synthesized through the condensation reaction of hydrazines with aldehydes or ketones. The presence of the azomethine group (-NHN=CH-) imparts a range of chemical properties that make hydrazones versatile scaffolds in various fields of chemical research. nih.gov

In medicinal chemistry, hydrazone derivatives are widely investigated due to their broad spectrum of biological activities. These activities include antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties. nih.gov The structural flexibility of the hydrazone backbone allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological profiles. The ability of hydrazones to form stable chelate complexes with transition metals is another key feature that contributes to their biological activity and applications in catalysis and materials science.

Hydrazones also serve as important intermediates in organic synthesis. They are utilized in a variety of chemical transformations to produce a wide range of heterocyclic compounds. Furthermore, their utility extends to analytical chemistry, where they are employed as reagents for the detection and quantification of various analytes.

Historical Context and Evolution of Salicylaldehyde (B1680747) and Naphthoyl Hydrazone Investigations

The study of hydrazones dates back to the late 19th century, with early investigations focusing on their synthesis and basic chemical reactivity. Salicylaldehyde, with its ortho-hydroxyl group, has long been a key building block in the development of Schiff bases and related compounds due to its chelating properties. The combination of salicylaldehyde with hydrazines to form salicylaldehyde hydrazones has been a subject of interest for many decades, initially for their coordination chemistry with various metal ions.

Research into aroylhydrazones, a subclass of hydrazones that includes naphthoyl hydrazones, gained momentum in the mid-20th century with the discovery of the therapeutic potential of isonicotinic acid hydrazide (isoniazid) for the treatment of tuberculosis. This spurred extensive research into the synthesis and biological evaluation of a vast number of hydrazone derivatives.

The incorporation of the naphthoyl moiety into hydrazone structures is a more recent development, driven by the desire to create compounds with enhanced biological activity and unique photophysical properties. The naphthalene (B1677914) ring system, with its extended π-electron system, can significantly influence the electronic and steric properties of the hydrazone molecule. This has led to the exploration of naphthoyl hydrazones in areas such as anticancer research and materials science. mdpi.com The evolution of these investigations has been facilitated by advancements in analytical techniques, which have allowed for detailed characterization of their structures and properties.

Structural Features and Electronic Characteristics of Salicylaldehyde (3-hydroxy-2-naphthoyl)hydrazone

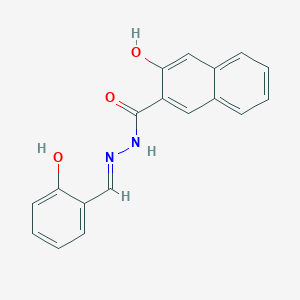

This compound possesses a distinct molecular architecture that gives rise to its specific chemical and physical properties. The molecule is composed of a salicylaldehyde moiety linked to a 3-hydroxy-2-naphthoyl hydrazide group through an azomethine (-CH=N-) bond.

Structural Features: The presence of hydroxyl groups on both the salicylaldehyde and naphthoyl rings allows for the formation of intramolecular hydrogen bonds. This hydrogen bonding contributes to the planarity and stability of the molecule. The molecule can exist in different tautomeric and conformational forms, with the specific form being influenced by the solvent and solid-state packing forces. X-ray crystallographic studies of similar hydrazone structures have confirmed the presence of such intramolecular hydrogen bonding.

Electronic Characteristics: The electronic properties of this compound are governed by the interplay of the electron-donating hydroxyl groups and the electron-withdrawing carbonyl and imine functionalities, all connected through a conjugated π-system that extends across the aromatic rings.

Computational studies, such as Density Functional Theory (DFT), provide valuable insights into the electronic structure of related molecules. nih.gov Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to understand the molecule's reactivity and electronic transitions. nih.govresearchgate.net The distribution of electron density, as visualized through Molecular Electrostatic Potential (MEP) maps, can identify the nucleophilic and electrophilic regions of the molecule. nih.gov Quantum Theory of Atoms in Molecules (QTAIM) analysis can be employed to characterize the nature and strength of the intramolecular hydrogen bonds by examining the electron density at the bond critical points. nih.gov

The extended conjugation in the molecule is expected to result in characteristic absorption and emission spectra, making it a subject of interest for its photophysical properties. The electronic characteristics can be further modulated by introducing different substituents on the aromatic rings.

Research Objectives and Scope for In-depth Academic Inquiry

The unique structural and electronic features of this compound make it a compelling target for further academic research with a variety of objectives.

Coordination Chemistry and Catalysis: A primary area of investigation is the coordination chemistry of this ligand with various metal ions. The presence of multiple donor atoms (oxygen and nitrogen) makes it an excellent chelating agent. Research objectives in this area include the synthesis and characterization of novel metal complexes, investigation of their structural and electronic properties, and exploration of their potential applications in catalysis.

Medicinal Chemistry: Given the wide range of biological activities reported for hydrazone derivatives, a significant research objective is the evaluation of the therapeutic potential of this compound and its derivatives. This includes screening for anticancer, antimicrobial, and anti-inflammatory activities. mdpi.com Structure-activity relationship (SAR) studies can be conducted by systematically modifying the molecular structure to optimize biological activity and selectivity. mdpi.com For instance, research on similar 3-hydroxy-2-naphthohydrazide-based hydrazones has shown potential for diabetic management through in vitro and in silico studies. researchgate.net

Materials Science and Sensing: The photophysical properties arising from the extended π-conjugated system offer opportunities for research in materials science. Objectives include the investigation of its fluorescent and chromogenic properties for the development of chemical sensors. For example, novel chemosensors based on 3-hydroxy-2-naphthohydrazide (B1221801) have been synthesized for the selective detection of cyanide ions. nih.govrsc.org Further research could explore its potential in the development of organic light-emitting diodes (OLEDs) or other electronic materials. A carbazole–naphthoyl hydrazone conjugate has been investigated as a stimuli-responsive smart material. rsc.org

Computational Chemistry: In-depth computational studies can provide a deeper understanding of the structure-property relationships of this molecule. Research objectives include performing high-level theoretical calculations to predict its spectroscopic properties, reactivity, and interaction with biological targets. These computational models can guide the rational design of new derivatives with tailored properties for specific applications.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c21-16-8-4-3-7-14(16)11-19-20-18(23)15-9-12-5-1-2-6-13(12)10-17(15)22/h1-11,21-22H,(H,20,23)/b19-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQAGBABCDSRSN-YBFXNURJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=CC=C3O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=CC=C3O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80648-84-6 | |

| Record name | NSC217074 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Reaction Pathways

Conventional Solution-Based Synthesis Approaches

The traditional and most widely employed method for synthesizing Salicylaldehyde (B1680747) (3-hydroxy-2-naphthoyl)hydrazone is through solution-based condensation reactions. This approach is valued for its simplicity and effectiveness in producing the target molecule.

Condensation Reactions with Salicylaldehyde and Hydrazine (B178648) Derivatives

The core of the conventional synthesis lies in the condensation reaction between salicylaldehyde and a specific hydrazine derivative, 3-hydroxy-2-naphthohydrazide (B1221801). rsc.org This reaction is a classic example of Schiff base formation, where the nucleophilic amino group of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) bond of the hydrazone.

The general reaction can be represented as follows:

Salicylaldehyde + 3-hydroxy-2-naphthohydrazide → Salicylaldehyde (3-hydroxy-2-naphthoyl)hydrazone + Water

This straightforward, single-step reaction is a common and efficient way to produce a variety of hydrazone compounds. researchgate.net

Optimization of Reaction Conditions and Solvent Effects

The success of the condensation reaction is highly dependent on the optimization of various parameters, including the choice of solvent, temperature, and the use of a catalyst. Methanol (B129727) is a commonly used solvent for this reaction, often in the presence of a few drops of a catalytic acid, such as acetic acid, to facilitate the reaction. rsc.org The reaction mixture is typically stirred under reflux for several hours to ensure completion. rsc.org

The selection of the solvent can influence the reaction rate and the yield of the product. While polar protic solvents like methanol and ethanol (B145695) are frequently employed, other solvents can also be used depending on the specific solubility characteristics of the reactants. researchgate.net The temperature is another critical factor; refluxing the reaction mixture provides the necessary activation energy for the condensation to occur efficiently.

Interactive Table: Conventional Synthesis Parameters

| Parameter | Typical Condition | Role in Reaction |

| Reactants | Salicylaldehyde, 3-hydroxy-2-naphthohydrazide | Starting materials for the condensation reaction. |

| Solvent | Methanol | Provides a medium for the reaction to occur. |

| Catalyst | Acetic Acid (catalytic amount) | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. |

| Temperature | Reflux | Increases the reaction rate. |

| Reaction Time | 4-5 hours | Ensures the reaction proceeds to completion. |

Green Chemistry Approaches to Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. Green chemistry principles are being increasingly applied to the synthesis of hydrazones to minimize waste, reduce the use of hazardous solvents, and improve energy efficiency.

Mechanosynthesis and Solvent-Free Methodologies

Mechanosynthesis, or solid-state synthesis, has emerged as a promising green alternative to traditional solution-based methods. nih.gov This technique involves the grinding of solid reactants together, often with a small amount of a liquid additive or in the complete absence of a solvent. The mechanical energy from grinding initiates the chemical reaction. This solvent-free approach significantly reduces the environmental impact associated with the use and disposal of organic solvents. minarjournal.com Microwave irradiation is another solvent-free technique that can be employed to accelerate the synthesis of hydrazones. minarjournal.com

Comparative Analysis of Environmental Impact and Yield Efficiency

When comparing conventional and green synthetic methods, several factors come into play, including yield, reaction time, and environmental impact. While conventional methods can provide good yields, they often require longer reaction times and the use of volatile organic solvents, which contribute to pollution. bibliotekanauki.pl

Green methods like mechanosynthesis and microwave-assisted synthesis often offer significant advantages. minarjournal.combibliotekanauki.pl They can lead to shorter reaction times, higher yields, and a dramatic reduction in solvent waste. bibliotekanauki.pl The elimination of hazardous solvents not only benefits the environment but also simplifies the purification process, as the desired product can often be isolated directly from the reaction mixture.

Interactive Table: Comparison of Synthetic Methodologies

| Feature | Conventional Solution-Based Synthesis | Green Chemistry (Mechanosynthesis/Microwave) |

| Solvent Use | High (e.g., Methanol, Ethanol) | Minimal to none |

| Reaction Time | Several hours | Minutes to a few hours |

| Energy Consumption | Often requires prolonged heating (reflux) | Can be more energy-efficient, especially with microwave irradiation |

| Yield | Generally good | Often comparable or higher |

| Environmental Impact | Higher due to solvent use and waste generation | Significantly lower |

| Purification | May require recrystallization from a solvent | Often simpler, with less need for purification |

Strategies for Structural Diversification and Derivative Synthesis

The versatility of the hydrazone scaffold allows for the synthesis of a wide array of derivatives with potentially novel properties. Structural diversification of this compound can be achieved by modifying either the salicylaldehyde or the 3-hydroxy-2-naphthohydrazide moiety.

By employing substituted salicylaldehydes, a range of derivatives can be prepared. For example, introducing electron-donating or electron-withdrawing groups onto the salicylaldehyde ring can influence the electronic properties of the final hydrazone. researchgate.net Similarly, utilizing different aromatic or heterocyclic hydrazides in place of 3-hydroxy-2-naphthohydrazide would lead to a diverse library of related compounds. This modular approach allows for the systematic exploration of structure-activity relationships.

The synthesis of these derivatives generally follows the same fundamental condensation reaction pathway as the parent compound, making a wide range of structural analogues readily accessible for further investigation.

Modification of Aldehyde Moiety

The aldehyde portion of the hydrazone molecule, originating from salicylaldehyde in the parent compound, is a common target for structural modification. By employing various substituted salicylaldehydes as starting materials, researchers can systematically alter the electronic and steric properties of the final hydrazone. The synthesis typically involves the condensation of a substituted aldehyde with a hydrazide in a suitable solvent like ethanol or methanol, often with a catalytic amount of acid. rsc.orgmdpi.commdpi.com

| Aldehyde Precursor | Substituent(s) | Position(s) on Benzene Ring |

|---|---|---|

| 3-Methylsalicylaldehyde | -CH₃ | 3 |

| 3-Nitrosalicylaldehyde | -NO₂ | 3 |

| 4-Methoxysalicylaldehyde | -OCH₃ | 4 |

| 5-Bromosalicylaldehyde | -Br | 5 |

| 5-Nitrosalicylaldehyde | -NO₂ | 5 |

| 2,3-Dihydroxybenzaldehyde | -OH, -OH | 2, 3 |

| 2,4-Dihydroxybenzaldehyde | -OH, -OH | 2, 4 |

| 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | -C(CH₃)₃, -C(CH₃)₃ | 3, 5 |

Modification of Hydrazide Moiety

Analogous to the aldehyde component, the hydrazide moiety provides another avenue for structural diversification. While the title compound is derived from 3-hydroxy-2-naphthohydrazide, a wide array of other carboxylic or heterocarboxylic acid hydrazides can be used in the condensation reaction. nih.gov This allows for the introduction of different aromatic and heterocyclic ring systems into the hydrazone structure, significantly expanding the chemical space for exploration.

| Hydrazide Precursor | Core Aromatic/Heterocyclic Structure |

|---|---|

| 3-Hydroxy-2-naphthohydrazide | Naphthalene (B1677914) |

| Benzohydrazide | Benzene |

| 4-Hydroxybenzohydrazide | Benzene |

| 3,4,5-Trimethoxybenzohydrazide | Benzene |

| Isonicotinic hydrazide (Isoniazid) | Pyridine (B92270) |

| Nicotinic acid hydrazide | Pyridine |

| 2-Aminobenzoic acid hydrazide | Benzene |

| 4-Aminobenzoic acid hydrazide | Benzene |

Tailoring Molecular Architecture for Specific Research Aims

The systematic modification of the aldehyde and hydrazide moieties is not arbitrary but is a deliberate strategy to tailor the molecular architecture for specific research objectives. These objectives range from fundamental studies of chemical properties to the development of molecules with targeted biological or material functions. nih.govnih.gov

A primary goal is the modulation of biological activity. nih.govscispace.comresearchgate.net By introducing different functional groups, scientists aim to enhance the pharmacological properties of hydrazones. mdpi.com For example, a series of hydrazones based on 3-hydroxy-2-naphthohydrazide were synthesized and evaluated for their potential in diabetic management by inhibiting the α-glucosidase enzyme. nih.gov Similarly, substitutions on the salicylaldehyde ring have been investigated to produce derivatives with potent antifungal or anticancer activities. nih.govresearchgate.netmdpi.com The hydrazone framework is recognized as a versatile scaffold in drug design, with modifications aimed at improving efficacy against various cell lines, including leukemia and breast cancer. mdpi.comacs.org

Another key research aim is the fine-tuning of the molecule's physicochemical properties. The substitution of the salicylaldehyde ring with electron-donating or electron-withdrawing groups can selectively modulate the strength of intramolecular hydrogen bonds. nih.govresearchgate.net This, in turn, affects properties such as the acidity of phenolic protons and the molecule's susceptibility to hydrolysis, which are critical for applications in different chemical environments. nih.gov

Furthermore, the molecular architecture of hydrazones is tailored for specific applications in materials science and analytical chemistry. Hydrazones derived from 3-hydroxy-2-naphthohydrazide have been specifically designed as selective chemosensors for the detection of cyanide ions. rsc.org The design principle relies on the interaction between the ion and the hydrazone, leading to a detectable signal, such as a color change. rsc.org In other areas, hydrazone-based structures are being developed as novel dyes for potential use in dye-sensitized solar cells. researchgate.net In synthetic chemistry, modifications can be made to enhance the stability of the molecule or to protect a reactive group during a multi-step synthesis, as demonstrated in the preparation of radiopharmaceuticals. nih.gov

Spectroscopic and Structural Elucidation Techniques

Advanced Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in Salicylaldehyde (B1680747) (3-hydroxy-2-naphthoyl)hydrazone.

FTIR Spectroscopy: The FTIR spectrum of related salicylaldehyde hydrazone derivatives shows characteristic absorption bands that confirm the presence of key functional groups. A distinct band observed around 1598 cm⁻¹ is attributed to the stretching vibration of the carbon-nitrogen double bond (–C=N–) of the imine group. nih.gov

Raman Spectroscopy: Raman spectra of salicylaldehyde benzoylhydrazone derivatives provide complementary information. Intense bands are typically observed around 1600 cm⁻¹. bas.bg Vibrations associated with the hydroxyl group (–OH) and its bonding to the aromatic ring are found in the region of 1300 cm⁻¹. bas.bg Specifically, bands corresponding to ν(Φ-OH) and δ(O-H) vibrations are expected around 1160 cm⁻¹, while the ν(C-O) vibration of the phenol (B47542) nucleus is anticipated around 1290 cm⁻¹. bas.bg

The table below summarizes key vibrational frequencies for related hydrazone compounds.

| Functional Group | Technique | Wavenumber (cm⁻¹) | Reference |

| –C=N– (Imine) | FTIR | ~1598 | nih.gov |

| Aromatic Ring | Raman | ~1600 | bas.bg |

| Phenolic C–O | Raman | ~1290 | bas.bg |

| Phenolic O–H | Raman | ~1160 | bas.bg |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of Salicylaldehyde (3-hydroxy-2-naphthoyl)hydrazone in solution, including the connectivity of atoms and the existence of different isomers.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. In related salicylaldehyde phenylhydrazone derivatives, a singlet appearing in the range of δ 7.90–7.91 ppm is assigned to the proton of the azomethine group (–HC=N–). nih.gov A broad singlet observed between δ 7.78–7.86 ppm corresponds to the NH proton of the hydrazone linkage. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. For similar hydrazone structures, the carbon atom of the imine group (C=N) typically shows a signal in the range of δ 145.25–145.43 ppm. nih.gov In other related Schiff bases, this imine carbon peak can be observed between 164.98–165.89 ppm. arabjchem.org

The following table presents typical chemical shifts for key nuclei in related hydrazone structures.

| Nucleus | Group | Chemical Shift (ppm) | Reference |

| ¹H | –HC=N– | 7.90–7.91 | nih.gov |

| ¹H | –NH– | 7.78–7.86 | nih.gov |

| ¹³C | –C=N– | 145.25–145.43 | nih.gov |

Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Quantum Coherence (HMQC), are employed to establish correlations between directly bonded protons and carbons. nih.gov These techniques are crucial for the unambiguous assignment of all proton and carbon signals in the spectra, confirming the connectivity within the this compound molecule. nih.gov For instance, HMQC experiments would link the azomethine proton signal to the corresponding imine carbon signal.

This compound can exist in different tautomeric and isomeric forms, and NMR spectroscopy is a key technique for studying these equilibria in solution.

Keto-Enol Tautomerism: The compound can exist in equilibrium between the enol-imine form and the keto-amine form. arabjchem.orgresearchgate.net The presence of both tautomers can be detected by specific signals in the NMR spectra. For example, the ¹³C NMR spectrum of a related compound showed distinct signals for the ketonic carbon (δ 204.5 ppm) and the enolic carbon (δ 155.5 ppm), confirming the presence of both forms in solution. nih.gov The equilibrium between these forms is often solvent-dependent, with the keto form being favored in polar aprotic solvents like DMSO and the enol form being more prevalent in non-polar solvents like chloroform. nih.gov

E/Z Isomerism: Due to the restricted rotation around the C=N double bond, the hydrazone can exist as E and Z configurational isomers. nih.gov The presence of both isomers in solution leads to the duplication of signals in both the ¹H and ¹³C NMR spectra. nih.gov For Salicylaldehyde 2-chlorobenzoyl hydrazone, two distinct N(2)-H signals were observed at δ 11.05 and 9.84 ppm, which were attributed to the Z and E isomers, respectively. nih.gov In the Z isomer, the NH proton is involved in an intramolecular hydrogen bond with the phenolic oxygen, while in the E isomer, it is hydrogen-bonded to the solvent. nih.gov

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which helps in confirming the molecular structure. The technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular formula of C₁₈H₁₄N₂O₃ (306.32 g/mol ). chemspider.com Analysis of the fragmentation patterns observed in the mass spectrum can provide further structural verification by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. researchgate.net

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

Analysis of Intramolecular Hydrogen Bonding

This compound features intramolecular hydrogen bonds, which are critical in determining its conformational stability. stackexchange.comdoubtnut.com In related salicylaldehyde hydrazone structures, an intramolecular hydrogen bond typically forms between the hydroxyl group's hydrogen atom and the imine nitrogen atom. researchgate.net This interaction leads to the formation of a stable quasi-aromatic ring.

The presence and strength of this hydrogen bond can be observed using ¹H NMR spectroscopy. The chemical shift of the phenolic proton is a key indicator; a downfield shift often suggests the involvement of the proton in a hydrogen bond. researchgate.net The stability of this bond is influenced by the electronic properties of substituent groups on the aromatic rings. Electron-withdrawing groups can strengthen the hydrogen bond, while electron-donating groups may weaken it.

Interactive Data Table: General Crystallographic Data for Related Hydrazone Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Salicylaldehyde Benzoyl Hydrazone | Orthorhombic | Pbca | 9.5435 | 11.0932 | 29.672 | 90 |

| Salicylaldehyde-2-(4-isobutylphenyl)-propionyl hydrazone | Monoclinic | P2₁/c | 5.6844 | 33.568 | 9.6959 | 91.758 |

| 3-Hydroxysalicylaldehyde benzoylhydrazone | Orthorhombic | Not Specified | Not Specified | Not Specified | Not Specified | 90 |

Crystal Packing and Supramolecular Assembly

The arrangement of molecules in the crystalline state, known as crystal packing, is governed by intermolecular forces. For hydrazone compounds, hydrogen bonds, π-π stacking, and van der Waals interactions dictate the formation of the supramolecular assembly.

The planar nature of the aromatic rings in these molecules facilitates π-π stacking interactions, which contribute to the stability of the crystal lattice. The specific arrangement, whether face-to-face or offset, depends on the steric and electronic nature of the molecule. These non-covalent interactions collectively determine the macroscopic properties of the crystalline material.

Coordination Chemistry of Salicylaldehyde 3 Hydroxy 2 Naphthoyl Hydrazone and Its Derivatives

Ligational Behavior and Donor Atom Characteristics

The coordination behavior of Salicylaldehyde (B1680747) (3-hydroxy-2-naphthoyl)hydrazone is dictated by the presence of several potential donor sites: the phenolic oxygen of the salicylaldehyde moiety, the azomethine nitrogen, the carbonyl oxygen of the hydrazone group, and the hydroxyl oxygen of the naphthyl group. This arrangement allows the ligand to exhibit keto-enol tautomerism, which plays a crucial role in its coordination to metal centers. nepjol.info

Salicylaldehyde (3-hydroxy-2-naphthoyl)hydrazone typically acts as a polydentate ligand, coordinating to metal ions through a combination of nitrogen and oxygen atoms (N, O donor sets). jptcp.com In its keto form, the ligand can coordinate as a neutral molecule or a monoanion. However, it more commonly coordinates in its deprotonated enol form. nepjol.info

Upon complexation, the ligand often behaves as a tridentate ONO donor system. jptcp.comekb.egamazonaws.com Coordination typically involves:

The deprotonated phenolic oxygen atom from the salicylaldehyde ring.

The azomethine nitrogen atom.

The deprotonated enolic oxygen atom, formed via keto-enol tautomerism of the hydrazide moiety. nepjol.info

This mode of coordination results in the formation of stable five- and six-membered chelate rings with the metal ion, enhancing the thermodynamic stability of the resulting complexes. The flexibility of the hydrazone backbone allows it to adopt different conformations to accommodate the geometric preferences of various metal ions. nih.gov The presence of the additional 3-hydroxy-2-naphthoyl group provides further potential for higher denticity or the formation of polynuclear complexes, although the tridentate ONO mode is most commonly reported for analogous structures.

Table 1: Coordination Behavior of Salicylaldehyde Aroylhydrazones

| Feature | Description | Common Donor Atoms | Potential Denticity |

| Tautomerism | Exists in keto and enol forms; typically coordinates in the enol form. nepjol.info | Phenolic Oxygen (O), Azomethine Nitrogen (N), Enolic Oxygen (O). jptcp.com | Bidentate, Tridentate (most common), Tetradentate. chemistryjournal.netfrontiersin.org |

The complex formation is highly dependent on the pH of the medium, which governs the protonation/deprotonation state of the ligand. researchgate.net this compound possesses two acidic protons: the phenolic proton of the salicylaldehyde ring and the amide proton of the hydrazone linkage, which becomes enolic. The hydroxyl proton on the naphthalene (B1677914) ring is also potentially acidic.

In acidic solutions, the ligand exists in its neutral, protonated form. As the pH increases, the phenolic hydroxyl group is the first to deprotonate, followed by the deprotonation of the enolic hydroxyl group. researchgate.net This stepwise deprotonation is essential for chelation. The formation of a stable metal complex often requires the displacement of these protons, meaning the ligand typically coordinates as a monoanionic or dianionic species. samipubco.com The equilibria can be summarized as:

H₂L ⇌ H⁺ + HL⁻ ⇌ 2H⁺ + L²⁻

The chelation process is significantly enhanced upon deprotonation, as the resulting anionic oxygen donors form stronger coordinate bonds with the cationic metal centers. researchgate.net The pH at which complexation occurs can therefore influence the nature and stoichiometry of the resulting metal complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogs is generally straightforward, yielding stable, often colored, solid products.

Transition metal complexes of this ligand are typically synthesized by reacting the hydrazone with a corresponding metal salt (such as chlorides, acetates, or nitrates) in a suitable solvent like ethanol (B145695) or methanol (B129727). jpsionline.comnih.gov The reaction mixture is often refluxed to ensure complete complexation. amazonaws.com

The characterization of these complexes relies on a combination of analytical and spectroscopic techniques:

Elemental Analysis: Confirms the stoichiometry of the metal-ligand adduct. chemistryjournal.net

Molar Conductivity: Measurements in solvents like DMF or DMSO indicate whether the complexes are electrolytic or non-electrolytic in nature. chemistryjournal.netresearchgate.net

Infrared (IR) Spectroscopy: Provides direct evidence of coordination. Key spectral changes include a shift of the ν(C=N) (azomethine) band to a lower frequency, the disappearance of the ν(O-H) band (indicating deprotonation), and the appearance of new bands in the far-IR region corresponding to ν(M-O) and ν(M-N) vibrations, confirming the involvement of these donor atoms in bonding. jptcp.comnih.gov

Electronic (UV-Vis) Spectroscopy and Magnetic Susceptibility: These techniques provide insights into the geometry of the complexes. For instance, the magnetic moment can distinguish between high-spin and low-spin configurations and help deduce geometries such as octahedral, tetrahedral, or square planar for metals like Co(II), Ni(II), and Cu(II). samipubco.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), Hg(II)), ¹H NMR spectra confirm complex formation by the disappearance of the labile phenolic and NH proton signals upon deprotonation and coordination. samipubco.com

Table 2: Properties of Representative Transition Metal Complexes with Analogous Salicylaldehyde Hydrazone Ligands

| Metal Ion | Typical Stoichiometry (M:L) | Proposed Geometry | Magnetic Moment (μB) | Reference |

| Co(II) | 1:2 | Tetrahedral / Octahedral | 4.2 - 5.1 | samipubco.comresearchgate.net |

| Ni(II) | 1:2 | Octahedral | 2.9 - 3.4 | samipubco.comresearchgate.net |

| Cu(II) | 1:1, 1:2 | Square Planar / Tetrahedral | 1.7 - 2.2 | nepjol.infosamipubco.com |

| Fe(III) | 1:1 | Octahedral | ~5.9 | chemistryjournal.net |

| Zn(II) | 1:2 | Tetrahedral | Diamagnetic | samipubco.comresearchgate.net |

| Cd(II) | 1:2 | Tetrahedral | Diamagnetic | researchgate.net |

| Hg(II) | 1:2 | Tetrahedral | Diamagnetic | samipubco.com |

Complexes of this compound with the uranyl(VI) ion, [UO₂]²⁺, can be synthesized by reacting the ligand with a uranyl salt, such as uranyl(VI) nitrate (B79036) or acetate, in a solvent like methanol or ethanol. scilit.com The resulting complexes are typically characterized by the linear O=U=O moiety, with the hydrazone ligand coordinating in the equatorial plane. ias.ac.in

Key characterization features of uranyl(VI) complexes include:

IR Spectroscopy: The most definitive evidence for the integrity of the uranyl ion in the complex is the presence of a strong band corresponding to the asymmetric stretching vibration (ν₃) of the O=U=O group, typically found in the 900–1000 cm⁻¹ region. researchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the structure in solution, confirming the coordination of the deprotonated ligand.

X-ray Crystallography: Provides definitive structural information, showing a pentagonal or hexagonal bipyramidal geometry where the two axial positions are occupied by the uranyl oxygens and the equatorial positions are occupied by the donor atoms of the hydrazone ligand and potentially solvent molecules. ias.ac.inresearchgate.net

The stoichiometry of the metal complexes in solution is commonly determined by spectrophotometric methods such as the continuous variation (Job's plot) and mole ratio methods. jpsionline.com Depending on the metal ion and reaction conditions, various stoichiometries such as 1:1, 1:2, and occasionally 2:1 (Metal:Ligand) have been reported for similar hydrazone systems. frontiersin.orgnih.gov

The stability of these complexes is quantified by their formation constants (or stability constants), which are typically determined using potentiometric or spectrophotometric titrations. core.ac.ukthepharmajournal.com The stability of complexes with divalent first-row transition metals generally follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). ias.ac.in

Table 3: Stability Constants of Metal Complexes with Analogous Hydrazone Ligands

| Metal Ion | Stoichiometry (M:L) | log K₁ | log K₂ | Method | Reference |

| Cu(II) | 1:1, 1:2 | 10.5 - 12.0 | 8.0 - 9.5 | Potentiometric | core.ac.uk |

| Ni(II) | 1:1, 1:2 | 7.0 - 8.5 | 6.0 - 7.0 | Potentiometric | core.ac.ukias.ac.in |

| Co(II) | 1:1, 1:2 | 6.5 - 7.5 | 5.5 - 6.5 | Potentiometric | core.ac.uk |

| Zn(II) | 1:1, 1:2 | 6.0 - 7.0 | 5.0 - 6.0 | Potentiometric | core.ac.ukias.ac.in |

| Fe(II) | 1:2 | - | log β₂ = 15.3 | Spectrophotometric | jpsionline.com |

Note: Values are approximate and depend on the specific ligand, solvent, and experimental conditions.

Structural Investigations of Metal Complexes

The coordination of metal ions with this compound results in the formation of complexes with distinct structural and electronic properties. The investigation of these properties is crucial for understanding the nature of the metal-ligand interactions and the resulting molecular architecture. A combination of spectroscopic techniques, magnetic susceptibility measurements, and single-crystal X-ray diffraction is employed to elucidate the structures of these coordination compounds.

The formation of metal complexes with this compound is readily monitored by various spectroscopic methods, which provide valuable insights into the coordination environment of the metal ion.

UV-Visible Spectroscopy: The electronic absorption spectra of this compound and its metal complexes provide evidence of complex formation. The free ligand typically exhibits absorption bands in the UV-Vis region corresponding to π→π* and n→π* transitions within the aromatic rings and the hydrazone moiety. Upon coordination to a metal ion, shifts in the position and intensity of these bands are observed. For instance, a red shift (bathochromic shift) in the absorption maximum is often indicative of the delocalization of electron density from the ligand to the metal ion upon complexation. New absorption bands may also appear in the visible region due to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) transitions.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the donor atoms of the ligand involved in coordination. The IR spectrum of the free this compound shows characteristic vibrational bands for the phenolic -OH, amide C=O, and azomethine C=N groups. Upon complexation, significant changes in these bands are observed:

The broad band corresponding to the phenolic ν(O-H) stretching vibration often disappears, indicating deprotonation and coordination of the phenolic oxygen to the metal ion.

A shift in the ν(C=O) band to lower wavenumbers is typically observed, suggesting the coordination of the carbonyl oxygen to the metal center.

The ν(C=N) band of the azomethine group also shifts, usually to lower frequencies, confirming the involvement of the azomethine nitrogen in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.

Below is a representative table illustrating typical IR spectral data for the ligand and a hypothetical metal complex.

| Functional Group | Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Inference |

| Phenolic -OH | ~3200 | Absent | Deprotonation and coordination of phenolic oxygen |

| Amide C=O | ~1680 | ~1650 | Coordination of carbonyl oxygen |

| Azomethine C=N | ~1620 | ~1600 | Coordination of azomethine nitrogen |

| M-O | - | ~550 | Formation of metal-oxygen bond |

| M-N | - | ~450 | Formation of metal-nitrogen bond |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to study the structure of diamagnetic metal complexes in solution. In the ¹H NMR spectrum of the free ligand, the proton of the phenolic -OH group appears as a downfield signal. This signal typically disappears upon complexation due to deprotonation. The chemical shifts of other protons in the vicinity of the coordinating atoms also experience shifts, providing further evidence of complex formation. Similarly, in the ¹³C NMR spectrum, the carbon signals of the C-O (phenolic), C=O (amide), and C=N (azomethine) groups are shifted upon coordination.

The magnetic properties of complexes containing paramagnetic metal ions, such as Mn(II), Fe(III), Co(II), Ni(II), and Cu(II), provide valuable information about their electronic structures and stereochemistry. The magnetic susceptibility of these complexes is measured at different temperatures, and the effective magnetic moment (μ_eff) is calculated.

The spin-only magnetic moment can be estimated using the formula: μ_so = √[n(n+2)] B.M. where 'n' is the number of unpaired electrons.

Deviations from the spin-only value can provide insights into spin-orbit coupling and the geometry of the complex. For example, octahedral Ni(II) complexes typically exhibit magnetic moments in the range of 2.9–3.4 B.M., while tetrahedral Ni(II) complexes have higher magnetic moments, generally between 3.5 and 4.2 B.M.

The following table summarizes the expected magnetic moments for some common paramagnetic metal ions in different geometries.

| Metal Ion | d-electron configuration | Geometry | Number of Unpaired Electrons (n) | Spin-only Magnetic Moment (μ_so) (B.M.) | Expected Experimental Range (B.M.) |

| Mn(II) | d⁵ | Octahedral (high spin) | 5 | 5.92 | 5.7 - 6.1 |

| Fe(III) | d⁵ | Octahedral (high spin) | 5 | 5.92 | 5.7 - 6.0 |

| Co(II) | d⁷ | Octahedral (high spin) | 3 | 3.87 | 4.3 - 5.2 |

| Ni(II) | d⁸ | Octahedral | 2 | 2.83 | 2.9 - 3.4 |

| Cu(II) | d⁹ | Octahedral/Square Planar | 1 | 1.73 | 1.9 - 2.2 |

While specific crystal structures for metal complexes of this compound are not widely reported, based on related structures, it is expected that the ligand would act as a tridentate ONO donor, coordinating to the metal ion through the deprotonated phenolic oxygen, the carbonyl oxygen, and the azomethine nitrogen. The resulting complexes could adopt various geometries depending on the metal ion, its oxidation state, and the presence of other coordinating ligands or counter-ions. For instance, with first-row transition metals, octahedral or square pyramidal geometries are commonly observed.

Mechanistic Insights into Metal Ion Recognition and Selectivity

This compound possesses multiple donor atoms and a flexible structure, making it a potential candidate for the selective recognition of specific metal ions. The mechanism of metal ion recognition is primarily based on the principles of coordination chemistry, where the ligand's binding affinity and selectivity are governed by factors such as the Hard and Soft Acids and Bases (HSAB) principle, the chelate effect, and the electronic and steric properties of both the ligand and the metal ion.

The selectivity of this compound for a particular metal ion can be tuned by modifying its structure. The electronic properties of the salicylaldehyde and naphthoyl rings can influence the basicity of the donor atoms, thereby affecting their affinity for different metal ions. The steric hindrance around the coordination sites can also play a crucial role in determining the selectivity.

The recognition process can often be observed through a distinct optical response, such as a change in color or fluorescence. Upon selective binding to a metal ion, the electronic properties of the ligand are altered, leading to a change in its absorption or emission spectrum. This property makes such compounds promising for the development of chemosensors for the detection of specific metal ions. For example, similar hydrazone-based ligands have shown high selectivity for Cu²⁺ ions, often accompanied by a significant quenching of fluorescence. This is attributed to the paramagnetic nature of Cu²⁺ and efficient energy transfer processes upon complexation.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of chemical properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional structure of a molecule. By optimizing the molecular geometry, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles, corresponding to the molecule's minimum energy state. mdpi.com For complex molecules like Salicylaldehyde (B1680747) (3-hydroxy-2-naphthoyl)hydrazone, which possesses multiple rotatable bonds, DFT can identify the most energetically favorable conformation. researchgate.net

The calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-31G(d,p), which provides a good balance between accuracy and computational cost. mdpi.com These calculations can also elucidate the relative stabilities of different possible tautomers (e.g., amido-imidic acid forms) and configurational isomers that are common in hydrazone derivatives. researchgate.net The optimized geometry is crucial for subsequent analyses, including electronic properties and docking simulations.

Table 1: Representative DFT-Calculated Geometrical Parameters for Hydrazone Scaffolds

| Parameter | Bond | Typical Bond Length (Å) | Parameter | Angle | Typical Bond Angle (°) |

| Carbonyl | C=O | ~1.240 - 1.245 | Imine Angle | C-N-N | ~116 - 120 |

| Imine | C=N | ~1.27 - 1.30 | Amide Angle | N-C-O | ~121 - 124 |

| Amide | N-C | ~1.36 - 1.40 | Phenyl C-C-C | C-C-C | ~120 |

| Hydrazone | N-N | ~1.35 - 1.38 | Phenyl C-C-H | C-C-H | ~120 |

Note: The data presented are typical values for similar hydrazone structures as determined by DFT calculations and are for illustrative purposes. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, and its spatial distribution indicates the regions most susceptible to electrophilic attack. Conversely, the LUMO's energy relates to the electron affinity, and its distribution highlights sites prone to nucleophilic attack. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For salicylaldehyde-based Schiff bases, HOMO-LUMO energy gaps calculated via DFT have been found to be in the range of 4-5 eV, indicating significant stability. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Properties

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between the LUMO and HOMO. | A key indicator of chemical reactivity, kinetic stability, and electronic transitions. A smaller gap suggests higher reactivity. |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical bonds based on the topology of the electron density, a measurable quantum observable. This approach defines atoms as distinct regions of space and characterizes the bonds that connect them.

A central concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded nuclei where the density gradient is zero. A "bond path," or a line of maximum electron density, connects the two nuclei through the BCP, serving as a universal indicator of a chemical bond. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify the nature of the interaction.

Shared Interactions (Covalent Bonds): Characterized by a high value of ρ and a negative Laplacian (∇²ρ < 0), indicating a concentration of electron density between the nuclei.

Closed-Shell Interactions (Ionic bonds, hydrogen bonds, van der Waals forces): Characterized by a low value of ρ and a positive Laplacian (∇²ρ > 0), indicating depletion of electron density in the internuclear region.

For Salicylaldehyde (3-hydroxy-2-naphthoyl)hydrazone, QTAIM analysis would be instrumental in unambiguously characterizing the covalent framework and quantifying the strength and nature of intramolecular hydrogen bonds, such as the one likely formed between the salicylaldehyde hydroxyl group and the imine nitrogen.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations describe a molecule in a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time, particularly in a solution environment. MD simulations model the movement of atoms and molecules by iteratively solving Newton's equations of motion.

In Silico Modeling for Ligand-Receptor Interactions (Mechanistic focus)

In silico modeling, particularly molecular docking, is a powerful technique to predict and analyze how a small molecule (ligand) like this compound binds to a macromolecular target, such as an enzyme, providing a mechanistic rationale for its biological activity.

Molecular docking algorithms predict the preferred orientation and conformation of a ligand within the active site of a protein, estimating the binding affinity through a scoring function (e.g., in kcal/mol).

α-Glucosidase: This enzyme is a key target in the management of type 2 diabetes. Docking studies of similar 3-hydroxy-2-naphthohydrazide-based hydrazones have shown that these compounds can effectively bind to the active site of α-glucosidase. nih.gov The binding is typically stabilized by a network of interactions, with the hydrazide and the naphthalene-ol moieties playing a crucial role. nih.gov Key hydrogen bonds are often formed with the side chains of essential amino acid residues such as Glutamic Acid (Glu277) and Glutamine (Gln279). nih.gov These specific interactions help to anchor the inhibitor within the catalytic pocket, preventing the natural substrate from binding.

Table 3: Typical Molecular Docking Results for Hydrazone-based α-Glucosidase Inhibitors

| Compound Type | Binding Energy (kcal/mol) | Key Interacting Residues in α-Glucosidase |

| Hydrazone Derivatives | -7.0 to -9.5 | Glu277, Gln279, Phe157, Phe177, Asp214 |

Note: Data are representative of potent hydrazone inhibitors and are for illustrative purposes. nih.govnih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a tyrosine kinase that plays a central role in angiogenesis, making it a critical target in cancer therapy. rsc.orgfrontiersin.org Molecular docking studies have demonstrated that molecules with hydrazone scaffolds can act as potent VEGFR-2 inhibitors. nih.gov These compounds typically bind to the ATP-binding site in the kinase domain. The binding mode is often characterized by hydrogen bonds with residues in the hinge region, such as Cysteine (Cys917), and with other key residues like Aspartic Acid (Asp1046) and Glutamic Acid (Glu885). researchgate.net The aromatic portions of the ligand, such as the salicyl and naphthoyl rings, often engage in hydrophobic and π-stacking interactions with nearby nonpolar residues, further stabilizing the ligand-receptor complex.

Table 4: Typical Molecular Docking Results for VEGFR-2 Inhibitors

| Compound Type | Binding Score (kcal/mol) | Key Interacting Residues in VEGFR-2 |

| Hydrazone-based Inhibitors | -9.0 to -10.0 | Cys917, Glu885, Asp1046, Lys868, Leu1035 |

Note: Data are representative of potent inhibitors and are for illustrative purposes. nih.govresearchgate.net

Prediction of Binding Affinity and Interaction Modes

Computational modeling is a cornerstone for predicting how a ligand, such as a salicylaldehyde hydrazone derivative, will interact with a biological target, typically a protein or enzyme. These predictions are crucial for understanding the compound's potential biological activity.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. The strength of this interaction is estimated using a scoring function, which provides a numerical value for the binding affinity. For instance, in studies of salicylaldehyde benzoylhydrazone derivatives, molecular docking has been used to predict their interactions with the ATP binding site of human cAbl tyrosine kinase, a target in cancer therapy. mdpi.comnih.gov The docking scores, such as the ChemPLP score, help to rank different derivatives based on their predicted binding strength. mdpi.com Although a direct docking score for this compound is not available in the reviewed literature, studies on analogous compounds provide insight into the process. For example, dimethoxy derivatives of salicylaldehyde benzoylhydrazone showed docking scores that, when adjusted for molecular weight, were comparable to the established inhibitor, imatinib. mdpi.com

Interaction Modes: Beyond a simple affinity score, molecular docking and subsequent molecular dynamics simulations reveal the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to the molecule's mechanism of action. Studies on related 3-hydroxy-2-naphthohydrazide-based hydrazones targeting the α-glucosidase enzyme have shown that the hydrazide and naphthalene-ol groups are vital for binding. nih.gov Key interactions identified in these computational models include:

Hydrogen Bonds: These are critical for anchoring the ligand in the active site. For example, the NH donor group of the hydrazone linker can form hydrogen bonds with the backbone carbonyl oxygen of specific amino acid residues like Asp381. mdpi.com

π-π Stacking: The aromatic rings present in the salicylaldehyde and naphthoyl moieties frequently engage in π-π stacking interactions with aromatic amino acid residues such as His361. mdpi.com

Anion-π and Cation-π Interactions: The electron-rich aromatic rings can interact favorably with charged residues in the binding pocket. mdpi.com

Hydrophobic Interactions: These interactions further enhance the stability of the complex within the typically hydrophobic binding pockets of enzymes. mdpi.com

Molecular dynamics simulations provide further refinement by simulating the movement of the complex over time, confirming the stability of these predicted interactions. nih.gov

Table 1: Predicted Interactions of Salicylaldehyde Hydrazone Derivatives with Biological Targets

| Derivative Class | Biological Target | Key Interacting Residues | Types of Interactions Predicted |

| Dimethoxy Salicylaldehyde Benzoylhydrazones | Human cAbl Tyrosine Kinase | Asp381, His361, Glu286 | Hydrogen Bonds, π-π Stacking, Anion-π Interactions |

| 3-hydroxy-2-naphthohydrazide (B1221801) hydrazones | α-glucosidase | Glu277, Gln279 | Hydrogen Bonds (via hydrazide and naphthalene-ol groups) |

| Benzhydrazide derivatives | Monoamine Oxidase B (MAO-B) | Tyr398, Tyr435 | π-π Stacking |

| Benzhydrazide derivatives | Acetylcholinesterase (AChE) | Tyr334 | π-π Stacking |

Rational Design Principles for Enhanced Specificity

The insights gained from computational studies and structure-activity relationships (SARs) form the basis for the rational design of new derivatives with enhanced specificity and activity. mdpi.com Specificity is crucial in drug design, as it relates to a molecule's ability to bind to its intended target with high affinity while showing minimal interaction with other targets, thereby reducing potential side effects.

Influence of Substituents: The targeted placement of chemical substituents on the core structure of salicylaldehyde hydrazones can significantly modulate their properties. Theoretical and experimental analyses have shown that the position and electronic nature of substituents influence the strength of intramolecular hydrogen bonds, which in turn affects the molecule's conformation and binding capabilities. nih.gov

Electron-donating vs. Electron-withdrawing Groups: The addition of electron-withdrawing groups at specific positions can strengthen internal hydrogen bonds, while electron-donating groups may weaken them. nih.gov This modulation of electronic properties can be leveraged to fine-tune the interaction with a specific target.

Positional Importance: Studies on salicylaldehyde hydrazones have demonstrated that substitutions at different positions on the aromatic rings have varying impacts on biological activity. For instance, the placement of a methoxy (B1213986) group on the salicylaldehyde ring has been shown to significantly influence the anticancer activity and selectivity of the compounds. mdpi.commdpi.com Research indicates that a 4-methoxy salicylic (B10762653) moiety is particularly favorable for enhancing anticancer activity and selectivity in this class of compounds. mdpi.com

Structure-Activity Relationships (SARs): By synthesizing a series of related compounds and evaluating their biological activity, researchers can establish SARs. These relationships provide empirical rules for drug design. For example, in a series of salicylaldehyde hydrazones, it was found that derivatives containing phenyl and pyridinyl rings exhibited desirable anticancer activity. mdpi.com This knowledge allows for the design of new compounds that retain or improve upon these features.

Improving Drug-likeness: Rational design also involves optimizing the physicochemical properties of a molecule to improve its "drug-likeness," which includes factors like absorption, distribution, metabolism, and excretion (ADME). In silico tools are used to predict these properties before synthesis. For example, parameters like Lipinski's rule of five, polar surface area (PSA), and the number of rotatable bonds are calculated to ensure the designed molecule has a higher probability of becoming a successful drug. mdpi.com

Table 2: Design Principles for Modifying Salicylaldehyde Hydrazones

| Design Principle | Structural Modification | Predicted Outcome |

| Modulate H-Bonding | Add electron-withdrawing group to the salicylic ring | Stronger intramolecular hydrogen bond, altered conformation |

| Enhance Selectivity | Introduce methoxy group at position 4 of the salicylic ring | Increased anticancer activity and selectivity |

| Improve Binding | Incorporate phenyl or pyridinyl rings in the hydrazide moiety | Favorable for anticancer activity |

| Optimize Pharmacokinetics | Adjust lipophilicity and polar surface area | Improved "drug-likeness" and ADME properties |

By integrating these computational and theoretical principles, chemists can move beyond trial-and-error synthesis and rationally design novel this compound derivatives with a higher probability of exhibiting potent and selective biological activity.

Advanced Applications and Mechanistic Investigations

Analytical Sensing and Chemodosimetry

Salicylaldehyde (B1680747) (3-hydroxy-2-naphthoyl)hydrazone and its derivatives have emerged as powerful tools in the field of analytical chemistry, particularly in the development of chemosensors and chemodosimeters. These molecules are designed to undergo a detectable change, such as in their fluorescence or color, upon interaction with a specific analyte.

Development of Fluorescent Chemosensors for Anions (e.g., Cyanide)

The detection of cyanide (CN⁻) is of critical importance due to its high toxicity to humans and the environment. researchgate.net Salicylaldehyde (3-hydroxy-2-naphthoyl)hydrazone-based chemosensors have demonstrated high selectivity and sensitivity for cyanide ions. researchgate.netnih.gov The sensing mechanism often involves a "turn-on" fluorescent response. In a notable study, a chemosensor based on a 3-hydroxy-2-naphthohydrazide (B1221801) derivative exhibited a distinct color change from colorless to yellow upon the addition of cyanide ions, allowing for naked-eye detection within seconds. researchgate.net

The underlying principle of detection is frequently the nucleophilic addition of the cyanide anion to the aldehyde group of the sensor molecule, leading to the formation of a cyanohydrin. frontiersin.org This structural change disrupts the internal charge transfer (ICT) or photoinduced electron transfer (PET) processes that initially quench the fluorescence of the molecule, resulting in a significant enhancement of the fluorescence signal. researchgate.netfrontiersin.org Researchers have reported detection limits for cyanide in the micromolar range, highlighting the efficacy of these compounds in environmental and biological monitoring. nih.gov For instance, one study reported a low detection limit of 8.2 μM for a hydrazone-based sensor. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Analyte | Cyanide (CN⁻) | nih.gov |

| Detection Limit | 8.2 μM | nih.gov |

| Binding Constant | 4.77 × 10⁴ M⁻¹ | nih.gov |

| Response Time | ~2 seconds | researchgate.net |

| Observation | Color change from colorless to yellow | researchgate.net |

Luminescent Sensing for Metal Ions (e.g., Cu²⁺, Co²⁺, Ni²⁺, Fe²⁺)

The ability of this compound to coordinate with metal ions has been extensively utilized in the development of luminescent sensors. The interaction with specific metal ions can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the compound's fluorescence.

Copper (Cu²⁺) is a common target for these sensors due to its biological and environmental significance. The salicylaldehyde benzoyl hydrazone group is an effective coordinating site for Cu²⁺, involving the imine nitrogen, amide oxygen, and phenolic hydroxyl oxygen atoms. researchgate.netsemanticscholar.org This coordination often leads to a distinct quenching of the fluorescence intensity, providing a sensitive method for Cu²⁺ detection. researchgate.netsemanticscholar.org Detection limits for Cu²⁺ using such probes have been reported to be as low as 28.4 nM. researchgate.net

Similarly, derivatives of this hydrazone have been employed for the detection of other metal ions like iron (Fe²⁺) and cobalt (Co²⁺). For example, 2-hydroxy-1-naphthaldehyde-p-hydroxybenzoichydrazone forms colored complexes with Fe(II) and Co(II), with maximum absorbances at 405 nm and 425 nm, respectively, enabling their spectrophotometric determination. nih.gov

Aggregation-Induced Emission (AIE) Phenomena in Sensing Applications

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property is particularly advantageous for developing "turn-on" fluorescent sensors. Salicylaldehyde hydrazone derivatives have been shown to exhibit AIE characteristics. researchgate.netnih.gov

In a dilute solution, these molecules are typically non-fluorescent due to the free intramolecular rotation of their single bonds, which provides a non-radiative pathway for the excited state to relax. researchgate.net However, in the presence of a poor solvent or upon aggregation, this intramolecular rotation is restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channel and activates radiative pathways, leading to strong fluorescence emission. researchgate.net

This AIE phenomenon has been harnessed for the detection of various analytes. For instance, an AIE-active salicylaldehyde hydrazone was used for the sensing of Cu²⁺, where the fluorescence of the aggregated probe was quenched by the metal ion with a detection limit of 3.74 µM. researchgate.net The formation of self-aggregates, which is crucial for the AIE effect, has been supported by techniques such as Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM). researchgate.net

Methodologies for Spectrophotometric Determination of Analytes

Hydrazone derivatives, including this compound, are effective chromogenic reagents for the spectrophotometric determination of a variety of metal ions. researchgate.net The formation of colored complexes between the hydrazone and the metal ion allows for quantitative analysis based on the intensity of the color, which is measured by a spectrophotometer. researchgate.net

These methods are valued for their simplicity, speed, and sensitivity. For instance, N,N′-oxalylbis(salicylaldehyde hydrazone) has been used for the spectrophotometric determination of aluminum, forming a yellow chelate with a high molar absorptivity. rsc.org Similarly, 2-hydroxy-1-naphthaldehyde-p-hydroxybenzoichydrazone has been successfully used for the individual and simultaneous determination of iron(II) and cobalt(II) in various samples, including biological and environmental ones. nih.gov The use of surfactants can further enhance the color intensity and stability of the metal-hydrazone complexes. nih.gov

Applications in Separation Science and Environmental Remediation

The chelating properties of this compound also lend themselves to applications in separating and removing substances from mixtures, which is crucial for both industrial processes and environmental cleanup.

Functionality as Organic Collectors in Flotation Processes

Information regarding the specific use of this compound as an organic collector in flotation processes is not available in the reviewed scientific literature. While related compounds such as salicylhydroxamic acid have been investigated as collectors for minerals like cassiterite, no direct studies on the flotation applications of this compound were identified. mdpi.comresearchgate.net

Recovery of Metal Ions from Aqueous Media

The structural framework of this compound, featuring salicylaldehyde and naphthoyl moieties, provides effective coordination sites for various metal ions, making it a compound of interest for environmental remediation and resource recovery. While direct studies on this specific hydrazone are limited, the broader class of salicylaldehyde hydrazones has demonstrated considerable efficacy as extractants for divalent metal ions.

Research into related structures shows that salicylaldehyde hydrazones can serve as copper extractants. researchgate.net Their extraction strength, quantified by the extraction equilibrium constant (Ke), can be significantly enhanced by incorporating electron-withdrawing or hydrogen-bond accepting groups into the salicylaldehyde unit. researchgate.net Competitive extraction studies on derivative ligands have demonstrated good selectivity and efficiency for various metal ions. For example, one derivative ligand exhibited high selectivity for Cu(II) with a 75% extraction rate, while another showed moderate selectivity for several divalent metal ions, including Cu(II), Co(II), Ni(II), and Mn(II). researchgate.net The ability of the naphthyl salicyl hydrazone scaffold to interact with iron has also been investigated, with studies showing that while it does not chelate Fe³⁺ ions, complexation with Fe²⁺ can occur when the ion is present in excess. nih.gov

Furthermore, the 3-hydroxy-2-naphthoate group, a key component of the target molecule, has been utilized in task-specific ionic liquids for the solvent bar micro-extraction of heavy metals like Cu, Ag, Cd, and Pb from aqueous samples. nih.gov This underscores the intrinsic capability of this structural motif to coordinate with metal ions. Other salicylaldehyde hydrazone derivatives have been developed as fluorescent probes, for instance, for the detection of Al³⁺ in aqueous solutions, further highlighting the affinity of this class of compounds for metal ions. nih.gov

Table 1: Metal Ion Extraction Efficiency of a Related Salicylaldehyde Hydrazone Ligand (L8) Data sourced from competitive extraction studies. researchgate.net

| Metal Ion | Extraction Percentage (%) at pH 4.5 |

| Cu(II) | 75% |

| Co(II) | 57-75% |

| Ni(II) | 57-75% |

| Mn(II) | 57-75% |

Role as Corrosion Inhibitors and Protective Coatings

This compound and its derivatives have been identified as effective corrosion inhibitors, particularly for steel in acidic environments. The protective mechanism involves the adsorption of the hydrazone molecules onto the metal surface, forming a barrier that impedes the corrosive process.

Studies on N-3-hydroxyl-2-naphthoyl hydrazone derivatives show that their inhibiting action is dependent on factors such as the inhibitor's concentration and its molecular size. researchgate.net These compounds function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The adsorption of these molecules onto the carbon steel surface has been found to follow the Frumkin adsorption isotherm. researchgate.net

The effectiveness of salicylaldehyde hydrazones as corrosion inhibitors is well-documented. A newly synthesized salicylhydrazone derivative demonstrated a maximum inhibition efficiency of 90% for XC38 carbon steel in 1M HCl. bohrium.com This inhibitor also acts as a mixed-type and its adsorption behavior is well-described by the Langmuir isotherm model. bohrium.com Similarly, salicylic (B10762653) aldehyde pyridine (B92270) formyl hydrazone Schiff bases have been shown to be excellent inhibitors for low carbon steel in seawater, with one derivative achieving an inhibition efficiency of 87.8% at a concentration of 2.8 × 10⁻⁴ mol/L. researchgate.net The adsorption mechanism in this case was identified as chemisorption. researchgate.net The protective action is attributed to the geometric blocking of active sites on the metal surface by the adsorbed inhibitor molecules. bohrium.com

Table 2: Corrosion Inhibition Efficiencies of Related Hydrazone Derivatives

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Adsorption Isotherm |

| N-3-hydroxyl-2-naphthoyl hydrazone derivatives researchgate.net | Carbon Steel | 0.5 M H₂SO₄ | Varies with concentration | Frumkin |

| 2-hydroxybenzaldehyde {(1E)-[4-(dimethylamino)phenyl]methylene}hydrazine bohrium.com | XC38 Carbon Steel | 1 M HCl | 90% | Langmuir |

| Salicylic aldehyde pyridine formyl hydrazone (L3) researchgate.net | Low Carbon Steel | Seawater | 87.8% | Langmuir |

Advanced Materials Science and Functional Composites

Incorporation into Polymer Matrices for Functional Materials

Research specifically detailing the incorporation of this compound into polymer matrices to create functional materials is not extensively available in the reviewed scientific literature.

Role in Photo-Stabilization Mechanisms of Polymeric Systems

The role of this compound in the photo-stabilization of polymeric systems has not been a focus of the available research literature.

Development of Light-Emitting Materials and Dyes

The unique photophysical properties of the salicylaldehyde and naphthoyl hydrazone scaffolds make them promising candidates for the development of advanced light-emitting materials and dyes. Derivatives of this structure have been shown to exhibit phenomena such as mechanofluorochromism and aggregation-induced emission (AIE). rsc.org

Mechanofluorochromism is the ability of a material to change its fluorescence color in response to mechanical stimuli like grinding or shearing. A study on a readily accessible (E)-N′-((9-ethyl-9H-carbazol-3-yl)methylene)-3-hydroxy-2-naphthohydrazide ligand (a naphthohydrazide derivative) demonstrated reversible mechanofluorochromism. rsc.org Its zinc(II) complex also showed noteworthy reversible changes in fluorescence from bright yellow to golden yellow under 365 nm UV light after mechanical grinding. rsc.org Such properties are highly sought after for applications in data storage devices and sensors. rsc.org

Furthermore, the zinc(II) complex of this derivative displayed remarkable AIE characteristics. rsc.org AIE is a phenomenon where non-emissive molecules in a solution are induced to emit light intensely upon aggregation. This property is crucial for applications in bioimaging and chemical sensing. The salicylaldehyde hydrazone framework itself is known to be a precursor for synthesizing molecules that exhibit intense fluorescence in the solid state, often driven by Excited State Intramolecular Proton Transfer (ESIPT). nih.gov The coordination with metal ions can further enhance the fluorescence of these conjugated systems. researchgate.net

Table 3: Photophysical Properties of a Related Carbazole–Naphthoyl Hydrazone Ligand (HL) and its Zn(II)-Complex rsc.org

| Compound | State | Emission Color (Under 365 nm UV) | Mechanofluorochromism |

| Ligand (HL) | As-synthesized powder | Bright Yellow | Reversible |

| Ligand (HL) | Ground powder | Golden Yellow | Reversible |

| Zn(II)-Complex | As-synthesized powder | Bright Yellow | Reversible |

| Zn(II)-Complex | Ground powder | Golden Yellow | Reversible |

Mechanistic Studies of Biological Interactions

The naphthyl salicyl hydrazone scaffold, which forms the core of this compound, has been the subject of detailed mechanistic studies, revealing its potential as a targeted therapeutic agent. Research has identified this class of compounds as non-nucleosidic, competitive, and reversible inhibitors of human ribonucleotide reductase (hRR). nih.gov

Human ribonucleotide reductase is a crucial enzyme for DNA synthesis and repair, making it an established target in cancer therapy. nih.gov A significant finding from mechanistic studies is that the inhibitory action of the naphthyl salicyl acyl hydrazone lead compound (identified as E-3a) is a result of direct binding to the catalytic site of the enzyme, rather than through the chelation of catalytically essential iron ions. nih.gov

Kinetic assays have confirmed that these hydrazone analogs bind to and inhibit hRR through a reversible and competitive mechanism. nih.gov This indicates that the inhibitor competes with the natural substrate for binding to the enzyme's active site. Structure-guided synthesis has led to the development of numerous analogs, with some showing significant potency. One such analog, E-3f, displayed an in vitro IC₅₀ of 5.3 ± 1.8 µM against hRR, marking it as a highly potent inhibitor within its series. nih.gov These findings establish a clear mechanism of action and highlight the therapeutic potential of this specific molecular scaffold.

Table 4: Inhibitory Potency of Naphthyl Salicyl Acyl Hydrazone (NSAH) Analogs against human Ribonucleotide Reductase (hRR) nih.gov

| Compound | Description | IC₅₀ against hRR (µM) |

| E-3a | Lead Compound | 12.1 ± 1.2 |

| E-3f | Most Potent Analog in Series | 5.3 ± 1.8 |

| E-3c | Analog | 10.3 ± 0.9 |

| E-3t | Analog | 10.8 ± 1.2 |

| E-3w | Analog | 11.2 ± 2.2 |

Enzyme Inhibition Kinetics and Molecular Mechanisms (e.g., α-glucosidase)

Hydrazone derivatives based on a 3-hydroxy-2-naphthohydrazide scaffold have demonstrated significant potential as inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism. nih.gov Inhibition of this enzyme can delay carbohydrate digestion, thereby reducing postprandial hyperglycemia, which is a critical strategy in managing diabetes mellitus. nih.govmdpi.com

In vitro studies of a series of these hydrazone derivatives revealed potent inhibitory activities against α-glucosidase, with many compounds showing significantly lower IC50 values than the standard drug, acarbose. nih.gov For instance, one of the most effective compounds from a studied series, compound 3h , exhibited an IC50 value of 2.80 ± 0.03 µM, compared to 873.34 ± 1.67 µM for acarbose. nih.gov